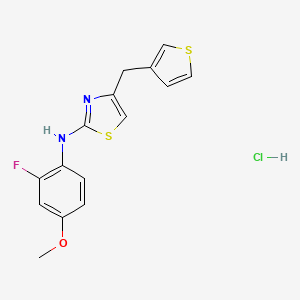
N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H14ClFN2OS2 and its molecular weight is 356.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine have shown activity against various strains of bacteria and fungi. A study highlighted that modifications in the thiazole structure can lead to increased potency against pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A specific focus has been on their ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer types, including breast and lung cancers. In one study, a related thiazole compound exhibited an IC50 value of 25.72 μM against MCF-7 breast cancer cells, indicating promising anticancer activity .
Antiviral Activity
This compound may also possess antiviral properties. Thiazole derivatives have been reported to inhibit viral replication in vitro, particularly against hepatitis C virus (HCV) and other RNA viruses. The SAR studies suggest that electron-withdrawing groups at specific positions enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazole derivatives reveal critical insights into how structural modifications affect biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the ortho position on the phenyl ring exhibit enhanced potency.
- Substituent Variation : The introduction of various substituents on the thiazole ring can significantly alter the pharmacological profile, affecting both efficacy and toxicity.
- Hydrophobic Interactions : Increased hydrophobicity generally correlates with improved membrane permeability, enhancing bioavailability .
Case Studies
Several case studies have illustrated the potential applications of thiazole derivatives:
- Leishmaniasis Treatment : A series of thiazole compounds showed promising leishmanicidal activity in vitro, demonstrating low cytotoxicity while effectively reducing parasitic load in macrophages .
- Antimalarial Activity : Thiazole analogs were evaluated for their activity against Plasmodium falciparum, revealing that certain modifications led to compounds with high antimalarial potency .
Propiedades
IUPAC Name |
N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2.ClH/c1-19-12-2-3-14(13(16)7-12)18-15-17-11(9-21-15)6-10-4-5-20-8-10;/h2-5,7-9H,6H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYDRKGTMZIWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














